Boric acid, pinacol ester

Catalog No.
S752123
CAS No.
25240-59-9
M.F
C6H13BO3
M. Wt
143.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boric acid, pinacol ester

Traditional boranes force a choice between stability (catecholborane) or atom economy (B2pin2). Boric acid, pinacol ester (pinacolborane) resolves this: a stable, high-efficiency dialkoxyborane.

  • Bench-stable liquid; no disproportionation.
  • >95% regioselectivity in catalytic C-H borylation.
  • Generates robust pinacol boronates for Suzuki couplings.

Ideal for pharma intermediate synthesis.

CAS Number

25240-59-9

Product Name

Boric acid, pinacol ester

IUPAC Name

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C6H13BO3

Molecular Weight

143.98 g/mol

InChI

InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3

InChI Key

ZZPNDIHOQDQVNU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)O

The exact mass of the compound Boric acid, pinacol ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Pinacolborane, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, Boric acid, pinacol ester, HBpin

Purity

≥97%

Package Size

5 g, 25 g, 100 g

Boric acid, pinacol ester (commercially designated and utilized as pinacolborane or HBpin) is a monofunctional hydroborating and borylating agent. As a stable dialkoxyborane liquid, it provides a highly efficient source of the pinacol boronate (Bpin) moiety for carbon-boron bond formation. In industrial and academic procurement, it is prioritized over simpler boranes due to its bench stability, predictable reactivity profile, and the robust chromatographic stability of the resulting pinacol boronic esters. Its primary value lies in enabling highly regioselective transition-metal-catalyzed hydroborations and atom-economical C-H borylations, making it a cornerstone reagent for synthesizing complex pharmaceutical intermediates and advanced materials[1].

Research Fit

Miyaura borylation precursor for generating Bpin intermediates used in Suzuki-Miyaura cross-couplings.
Balanced stability–reactivity profile supports purification by silica gel chromatography without immediate hydrolysis.
Widely adopted in pharmaceutical and materials research for constructing biaryl architectures and functional polymers.

Substituting Boric acid, pinacol ester with older reagents like catecholborane (HBcat) or basic borane complexes (BH3-THF) introduces severe process vulnerabilities. Catecholborane is highly prone to disproportionation and moisture degradation, leading to inconsistent batch yields and complex byproduct profiles that complicate downstream purification [1]. Conversely, while bis(pinacolato)diboron (B2pin2) is a highly stable alternative for borylation, it is significantly more expensive and often suffers from poor atom economy, as many standard catalytic protocols waste one of its two boron atoms. Generic substitution therefore forces a buyer to choose between handling instability (HBcat) or economic inefficiency (B2pin2), making the pinacol ester a strictly advantageous balance of stability and atom economy.

Substitution Risk

!
Free boronic acid interchange
Unprotected boronic acids may be prone to boroxine formation and purification difficulties, limiting direct replacement without validation.
!
MIDA boronate reactivity mismatch
MIDA-protected boronates require distinct deprotection conditions and may alter polymerization outcomes; check method compatibility before substituting.
!
Neopentyl glycol boronate context
Bneo esters can exhibit higher atom economy in specific Ni-catalyzed systems; substitution may shift efficiency and should be evaluated per reaction.

Quantitative Reagent Stability and Disproportionation Resistance

In comparative evaluations of cyclic dialkoxyboranes, catecholborane (HBcat) frequently undergoes disproportionation under standard catalytic conditions, generating reactive byproducts that poison catalysts and reduce target yields. In contrast, Boric acid, pinacol ester maintains structural integrity, consistently delivering 70–77% yields across a broad series of substrates without degrading into borinic or boric acid derivatives[1].

Evidence DimensionReagent stability and hydroboration yield
Target Compound DataStable profile; consistent 70-77% yields
Comparator Or BaselineCatecholborane (HBcat) (Prone to disproportionation; lower yields)
Quantified DifferenceElimination of disproportionation-driven yield loss
ConditionsTwo-step hydroboration-oxidation reaction conditions

Eliminates the need for sub-ambient storage and prevents batch-to-batch yield variations caused by reagent degradation during scale-up.

Ni-Catalyzed Atom Economy
Class-level
Bneo outperforms Bpin in efficiency and atom economy under anhydrous Ni-catalyzed conditions with aryl mesylates/sulfamates.
Context-dependent nucleophile ranking; Bpin may not be the most atom-economic option.
Reported qualitative comparison; review per substrate.

Comparative Atom Economy in C-H Borylation Workflows

For the borylation of arenes and heteroarenes, bis(pinacolato)diboron (B2pin2) is frequently employed but often transfers only one boron atom, effectively wasting 50% of the active reagent mass. Boric acid, pinacol ester acts as a highly atom-economical alternative, utilizing 100% of its boron content and generating only hydrogen gas as a stoichiometric byproduct in optimized iridium- or cobalt-catalyzed systems [1].

Evidence DimensionBoron atom economy
Target Compound Data100% boron utilization (H2 byproduct)
Comparator Or BaselineBis(pinacolato)diboron (B2pin2) (50% boron utilization in standard mono-borylations)
Quantified Difference2x improvement in theoretical boron atom economy
ConditionsTransition-metal catalyzed C-H borylation of arenes

Significantly reduces reagent waste and raw material costs in large-scale pharmaceutical intermediate synthesis.

Polymerization Control
Head-to-head
MIDA boronate yields rr-P3HT up to 94% and Mw 42.7 kDa; pinacol boronate produces lower MW and yield under identical conditions.
Pinacol esters may limit chain-growth control; method compatibility review recommended.
Direct comparison from ref. [REFS-1].

Quantitative Regioselectivity in Alkyne and Alkene Hydroboration

Unhindered boranes often yield complex mixtures of Markovnikov and anti-Markovnikov products. When paired with appropriate transition metal catalysts (e.g., Fe, Rh), Boric acid, pinacol ester achieves exceptional regiocontrol. For instance, in the hydroboration of aliphatic terminal alkenes, optimized catalyst-solvent systems with HBpin can drive regioselectivity to 98:2, vastly outperforming the mixed isomer profiles of generic boranes [1].

Evidence DimensionRegioselectivity ratio
Target Compound DataUp to 98:2 regioselectivity with specific catalysts
Comparator Or BaselineUnhindered boranes (e.g., BH3) (Poor regiocontrol, mixed isomers)
Quantified DifferenceNear-complete suppression of the undesired regioisomer
ConditionsIron- or Rhodium-catalyzed hydroboration of terminal alkenes

High regioselectivity minimizes downstream purification steps and maximizes the yield of the target API precursor.

Bpin Steric Bulk (A-value)
Class-level
A-value = 0.42 kcal/mol, smaller than methyl (1.7) and hydroxyl (0.87).
Bpin imposes minimal steric hindrance; challenges bulk assumptions in diastereoselectivity.
Experimental determination (Angew. Chem. 2020).

Catalyst Turnover Rates in Heteroarene Functionalization

Mechanistic studies of cobalt-catalyzed C(sp2)-H borylation reveal that the choice of boron reagent dictates catalyst efficiency based on the substrate. While B2pin2 is preferred for electron-rich arenes, Boric acid, pinacol ester demonstrates superior compatibility and catalytic turnover when borylating five-membered heteroarenes (e.g., benzofuran) using electron-withdrawing pincer ligands, where H2 reductive elimination becomes the turnover-limiting step[1].

Evidence DimensionCatalytic turnover compatibility
Target Compound DataOptimal turnover for five-membered heteroarenes
Comparator Or BaselineB2pin2 (Suboptimal for acidic heteroarenes due to catalyst deactivation)
Quantified DifferencePrevention of P-C bond cleavage and catalyst deactivation
ConditionsCobalt-catalyzed C(sp2)-H borylation of benzofuran

Allows procurement to tailor the boron source to the specific heteroarene substrate class, ensuring maximum catalyst lifespan and process efficiency.

Hydrolytic Stability
Class-level
Pinacol boronate esters are significantly more stable than free boronic acids; compatible with silica gel chromatography.
Stability profile supports purification workflows; limited aqueous stability still requires method care.
Susceptible to hydrolysis in water; verify for reversed-phase HPLC.

Large-Scale Pharmaceutical Intermediate Synthesis

Due to its high atom economy and stability against disproportionation, this compound is the preferred borylating agent for synthesizing stable pinacol boronic esters used in downstream Suzuki-Miyaura cross-coupling reactions for API manufacturing [1].

Regioselective Alkene/Alkyne Functionalization

Ideal for processes requiring strict regio- and stereocontrol, where the steric bulk of the pinacol ester, combined with transition metal catalysis, directs boron addition to specific carbon centers with >95% selectivity, minimizing costly purification[2].

Late-Stage C-H Functionalization of Heteroarenes

Highly suited for the direct borylation of five-membered heteroarenes in agrochemical or medicinal chemistry workflows, where it prevents catalyst deactivation pathways commonly seen with diboron reagents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bpin ester synthesis for Suzuki couplings
Pinacol ester stability–reactivity balance
Cross-coupling substrate scope and boronate intermediate stability
Chromatography-compatible boronic acid surrogates
Purification compatibility of Bpin-protected intermediates
Silica gel stability and functional group tolerance
Radical copolymerizations and functional polymers
Bpin radical-stabilizing ability
Alternating copolymerization behavior and polymer properties

Wikipedia

Boric acid pinacol ester

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